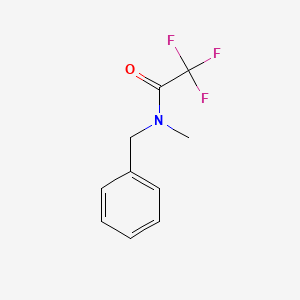

N-Benzyl-2,2,2-trifluoro-N-methylacetamide

Description

Contextualization of Trifluoroacetamides as Key Synthetic Intermediates

Trifluoroacetamides represent a critical class of compounds in modern organic synthesis, primarily valued for their role as versatile synthetic intermediates and protecting groups for primary and secondary amines. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the chemical properties of the amide functionality. This modification enhances the acidity of the N-H proton (in primary and secondary trifluoroacetamides) and alters the reactivity of the carbonyl group.

The trifluoroacetyl (Tfa) group is recognized as an effective protecting group for amines due to its stability across a wide range of reaction conditions, including those that are oxidative and mildly acidic. organic-chemistry.org Despite this stability, the Tfa group can be readily cleaved under mild basic conditions, such as using sodium hydroxide (B78521), potassium carbonate in methanol/water, or ammonia, allowing for the selective deprotection of amines in the presence of other sensitive functional groups. guidechem.com This orthogonal deprotection strategy is highly valuable in multistep syntheses, particularly in peptide and nucleotide chemistry. google.com

Beyond their use as protecting groups, trifluoroacetamides serve as intermediates in the synthesis of various fluorinated compounds that are important in the pharmaceutical and agrochemical industries. chemimpex.com The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and bioavailability. chemimpex.com Furthermore, trifluoroacetamides are used as derivatizing agents in analytical chemistry, for instance, in gas chromatography, to improve the detection of amines and other functional groups. chemimpex.com

Significance of N-Benzyl-2,2,2-trifluoro-N-methylacetamide in Contemporary Chemical Synthesis

This compound (CAS RN: 68464-36-8) is a specialized tertiary amide that combines the features of the trifluoroacetamide (B147638) moiety with both N-benzyl and N-methyl substituents. This specific combination of groups makes it a compound of interest as a stable building block for introducing the N-methylbenzylamino group into more complex molecular architectures.

The significance of this particular compound lies in the stability of the amide bond, which is enhanced by the electron-withdrawing trifluoroacetyl group. The nitrogen atom is fully substituted, preventing it from participating in reactions that primary or secondary amides might undergo. The benzyl (B1604629) (Bn) group is a widely used protecting group for alcohols, amines, and other functional groups, prized for its general stability towards acidic, basic, and many oxidative and reductive conditions. chem-station.com It is typically removed under harsh reductive conditions, most commonly via catalytic hydrogenolysis. chem-station.comacs.org

In this compound, the trifluoroacetyl group can be considered a protecting group for the N-methylbenzylamine fragment. The cleavage of the trifluoroacetyl group would release the secondary amine, N-methylbenzylamine. This positions the compound as a stable precursor for this important secondary amine, which is a common intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The physical and chemical properties of this compound, calculated using established methodologies, are summarized in the table below.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO | ||

| Molecular Weight | 217.19 | g/mol | |

| Normal Boiling Point (Tboil) | 515.77 | K | Joback Method chemeo.com |

| Normal Melting Point (Tfus) | 315.47 | K | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 45.17 | kJ/mol | Joback Method chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.207 | Crippen Method chemeo.com | |

| Water Solubility (log10WS) | -2.61 | mol/l | Crippen Method chemeo.com |

| Critical Pressure (Pc) | 2764.26 | kPa | Joback Method chemeo.com |

| Critical Temperature (Tc) | 709.23 | K | Joback Method chemeo.com |

Scope of Academic Research on the Compound

Direct academic research focusing specifically on this compound is limited in published literature. The compound is primarily available through chemical suppliers, indicating its use as a building block or intermediate in proprietary or unpublished synthetic work.

However, significant academic research has been conducted on its close analogue, N-Benzyl-2,2,2-trifluoroacetamide (CAS RN: 7387-69-1), which lacks the N-methyl group. This research provides valuable insight into the potential applications and areas of investigation for the N-methylated version. Studies on N-Benzyl-2,2,2-trifluoroacetamide have explored its synthesis, typically via the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640). researchgate.net

Furthermore, this related compound has been evaluated for a range of biological activities. Research has demonstrated its potential as an antimicrobial and antioxidant agent. For example, studies have reported its antifungal activity against various fungal strains and moderate antibacterial activity. researchgate.net The compound has also been investigated for its cytotoxic properties and subjected to molecular docking studies to explore its potential as an inhibitor for enzymes that are targets for antibacterial and antifungal drugs. These research avenues for the non-methylated analogue suggest that this compound could also be a candidate for similar biological screening and medicinal chemistry applications.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-14(9(15)10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRXJRLQGWBMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340303 | |

| Record name | N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68464-36-8 | |

| Record name | N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2,2,2-trifluoro-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2,2,2 Trifluoro N Methylacetamide and Analogs

Direct Acylation Routes

Direct acylation methods are fundamental in amide synthesis and involve the reaction of an amine with a suitable acylating agent. These routes are often straightforward and utilize readily available starting materials.

Acylation of N-Methylbenzylamine with Trifluoroacetic Anhydride (B1165640)

A common and direct method for the synthesis of N-benzyl-2,2,2-trifluoro-N-methylacetamide is the acylation of N-methylbenzylamine with trifluoroacetic anhydride. This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. The high reactivity of trifluoroacetic anhydride makes it an effective acylating agent, often not requiring a catalyst. The reaction proceeds by displacing a trifluoroacetate (B77799) ion, which is a good leaving group, to form the stable amide product.

A related synthesis, the acylation of benzylamine (B48309) with trifluoroacetic anhydride, has been reported to proceed efficiently. In a typical procedure, benzylamine is dissolved in a dry ether, and trifluoroacetic anhydride is added to the solution. The resulting precipitate is then washed with aqueous sodium bicarbonate and water, followed by filtration and drying to yield the product, N-benzyl-2,2,2-trifluoroacetamide. researchgate.net This method can be directly adapted for N-methylbenzylamine to produce this compound.

General Reaction Scheme:

Reactants: N-Methylbenzylamine, Trifluoroacetic Anhydride

Product: this compound

Byproduct: Trifluoroacetic acid

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| N-Methylbenzylamine | Trifluoroacetic Anhydride | This compound | Typically in an aprotic solvent like ether | researchgate.net (adapted) |

Amidation of Esters with N-Methylbenzylamine

The direct amidation of esters with amines offers an alternative route to amide bond formation. While this reaction can be challenging due to the lower reactivity of esters compared to acid anhydrides or chlorides, recent advancements have identified effective catalytic systems. One study investigated the amidation of methyl benzoate (B1203000) with N-methylbenzylamine, screening various bases and solvents to optimize the reaction conditions. rsc.org

The research found that the choice of base and solvent significantly influences the reaction's conversion rate. For instance, using potassium phosphate (B84403) (K3PO4) as the base in tetrahydrofuran (B95107) (THF) at 90 °C for 22 hours resulted in a notable conversion to N-benzyl-N-methylbenzamide. The addition of trifluoroethanol as an additive was also explored to enhance the reaction efficiency. rsc.org While this specific example produces a benzamide (B126) analog, the methodology is applicable to the synthesis of trifluoroacetamides by using a trifluoroacetate ester.

| Ester | Amine | Base | Solvent | Additive | Temperature (°C) | Conversion | Reference |

| Methyl Benzoate | N-Methylbenzylamine | K3PO4 | THF | Trifluoroethanol | 90 | Varies with conditions | rsc.org |

Advanced Synthetic Strategies Involving Fluorinated Building Blocks

More sophisticated synthetic routes leverage specialized fluorinated building blocks and novel reaction technologies to achieve the synthesis of trifluoroacetamides, often with improved efficiency, substrate scope, or under milder conditions.

Utilization of Trifluoroacetimidoyl Halides

Trifluoroacetimidoyl halides are versatile and potent synthons for constructing a wide variety of trifluoromethyl-containing compounds. rsc.org These reagents can be used to synthesize this compound through a two-step process. First, the trifluoroacetimidoyl halide is reacted with N-methylbenzylamine to form a trifluoroacetimidamide intermediate. Subsequent hydrolysis of this intermediate would then yield the desired this compound. The reactivity of trifluoroacetimidoyl halides allows for a range of coupling and annulation reactions, making them valuable in the synthesis of complex fluorinated molecules. rsc.orgresearchgate.net

Mechanochemical Defluorinative Arylation of Trifluoroacetamides

A novel and environmentally friendly approach to synthesizing aromatic amides is through the mechanochemical defluorinative arylation of trifluoroacetamides. nih.govhelsinki.fiorganic-chemistry.org This solvent-free method utilizes mechanical force, such as ball milling, to drive the reaction. In this process, a trifluoroacetamide (B147638) reacts with an arylating agent, such as an arylboronic acid, in the presence of a nickel catalyst and an additive like dysprosium(III) oxide (Dy2O3). nih.govhelsinki.fi This reaction proceeds via the activation of the C-CF3 bond, leading to the formation of a new C-C bond and yielding the corresponding aromatic amide. organic-chemistry.org This strategy allows for the synthesis of a wide variety of substituted aromatic amides in good to excellent yields and is scalable. nih.gov

| Trifluoroacetamide | Arylating Agent | Catalyst | Additive | Conditions | Yield | Reference |

| Aliphatic/Aromatic Trifluoroacetamides | Arylboronic acids, Trimethoxyphenylsilanes, etc. | Nickel complex | Dy2O3 | Mechanochemical (ball milling) | Good to Excellent | nih.govhelsinki.fiorganic-chemistry.org |

Photo-on-Demand Synthesis Techniques for N-Substituted Trichloroacetamides (related methodology)

While not a direct synthesis of trifluoroacetamides, the photo-on-demand synthesis of N-substituted trichloroacetamides offers insights into advanced synthetic techniques that could be adapted for fluorinated analogs. In this method, tetrachloroethylene (B127269) (TCE) undergoes photochemical oxidation in the presence of an amine to produce N-substituted trichloroacetamides in high yields. nih.govacs.orgkobe-u.ac.jp The reaction is initiated by photo-irradiation, which converts TCE into the highly reactive trichloroacetyl chloride in situ. This intermediate then readily reacts with the amine to form the corresponding trichloroacetamide. nih.govacs.orgkobe-u.ac.jp This technique has been shown to be effective for a variety of amines, including those with low nucleophilicity. kobe-u.ac.jpnih.gov The concept of in situ generation of a reactive acylating species under photochemical conditions represents a promising avenue for the development of new synthetic routes for fluorinated amides.

Alternative and Emerging Synthetic Routes

The development of novel synthetic pathways is crucial for improving the efficiency, cost-effectiveness, and environmental footprint of chemical manufacturing. For this compound, emerging routes focus on procedural simplification and the adoption of sustainable practices.

One-Pot Syntheses

The trifluoroacetylation of secondary amines, such as N-benzylmethylamine, is amenable to a one-pot procedure. A general methodology involves the direct use of a trifluoroacetylating agent with the amine without the need to isolate intermediates. For instance, a one-pot procedure for the trifluoroacetylation of various arylamines has been developed using trifluoroacetic acid as the trifluoroacetylating reagent jst.go.jp. This type of strategy can be adapted for the synthesis of this compound. The conceptual reaction would proceed by combining N-benzylmethylamine with a suitable trifluoroacetylating agent and a coupling reagent or catalyst in a single vessel, leading directly to the final product.

| Parameter | Description | Potential Advantage |

| Reactants | N-benzylmethylamine, Trifluoroacetylating agent (e.g., Trifluoroacetic anhydride, Trifluoroacetic acid) | Readily available starting materials |

| Process Type | Single vessel, sequential addition | Reduced handling and transfer losses |

| Key Feature | No isolation of intermediates | Significant time and cost savings |

| Potential Outcome | Direct formation of this compound | Improved process efficiency and yield |

Green Chemistry Approaches in Synthesis (e.g., deep eutectic solvents)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances mostwiedzy.pl. A key area of focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for organic synthesis mostwiedzy.plresearchgate.net.

DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like a quaternary ammonium (B1175870) salt and a hydrogen bond donor (HBD) such as urea, glycerol, or a carboxylic acid nih.govuni-regensburg.de. These components, which are often solid at room temperature, form a eutectic mixture with a melting point significantly lower than that of the individual components nih.gov. The resulting liquids exhibit favorable properties such as low volatility, non-flammability, biodegradability, and low toxicity, making them attractive alternatives to traditional solvents researchgate.netbohrium.com.

The synthesis of this compound could be performed in a DES medium. For example, a DES formed from choline (B1196258) chloride (HBA) and a suitable HBD could serve as the reaction solvent. The choice of HBD can influence the solvent's properties and reactivity. The preparation of DESs is straightforward, often involving simply heating and stirring the components until a homogeneous liquid is formed uni-regensburg.de. The use of DESs in the trifluoroacetylation of N-benzylmethylamine would align with green chemistry goals by providing a safer, recyclable, and often biodegradable reaction medium researchgate.net.

| Component Type | Example Compound | Role in DES |

| Hydrogen Bond Acceptor (HBA) | Choline Chloride | Forms the cationic part of the solvent complex |

| Hydrogen Bond Donor (HBD) | Urea | Interacts with the HBA to depress the melting point |

| Hydrogen Bond Donor (HBD) | Decanoic Acid | Can also act as a reactant or catalyst |

| Hydrogen Bond Donor (HBD) | Thiourea | Alternative HBD to tune solvent properties nih.gov |

Studies have demonstrated the utility of DESs in a wide range of organic transformations, highlighting their potential to enhance reaction rates and selectivity while simplifying product work-up researchgate.netnih.gov. For instance, DESs based on tetrabutylammonium (B224687) chloride and decanoic acid have been synthesized and characterized for specific applications, showcasing the tunability of these solvent systems sciopen.comresearchgate.net. The application of such systems to amide synthesis represents a viable and sustainable direction for producing this compound.

Spectroscopic and Structural Elucidation of N Benzyl 2,2,2 Trifluoro N Methylacetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For N-Benzyl-2,2,2-trifluoro-N-methylacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Due to the restricted rotation around the amide C-N bond, it is common for N-benzyl amides to exist as a mixture of E and Z isomers at room temperature, which would result in two distinct sets of signals in the NMR spectra. scielo.br The relative ratio of these conformers could be determined by integrating the corresponding peaks.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule.

Expected Chemical Shifts (δ):

Aromatic Protons (C₆H₅): Signals for the five protons of the benzyl (B1604629) group would typically appear in the aromatic region, approximately between 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic environment and the rotational conformation of the benzyl group.

Benzylic Protons (CH₂): The two protons of the methylene (B1212753) bridge would likely appear as a singlet (or two distinct signals for the two conformers) in the range of 4.5 to 4.8 ppm.

N-Methyl Protons (CH₃): The three protons of the methyl group attached to the nitrogen atom would be expected to produce a singlet (or two singlets for the E/Z isomers) around 2.8 to 3.1 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 - 7.2 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~4.7 | Singlet | 2H | Benzylic (CH₂) |

| ~3.0 | Singlet | 3H | N-Methyl (NCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule.

Expected Chemical Shifts (δ):

Carbonyl Carbon (C=O): The amide carbonyl carbon would be expected to resonate in the downfield region, typically around 155-158 ppm, with its exact position influenced by the electronegative trifluoromethyl group.

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms, likely in the range of 115-120 ppm.

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring would generate signals between 127 and 138 ppm.

Benzylic Carbon (CH₂): The methylene carbon signal would be expected around 50-55 ppm.

N-Methyl Carbon (CH₃): The N-methyl carbon would likely appear in the range of 35-40 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~157 | Carbonyl (C=O) |

| ~137 | Aromatic (ipso-C) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~118 (q) | Trifluoromethyl (CF₃) |

| ~53 | Benzylic (CH₂) |

| ~38 | N-Methyl (NCH₃) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent.

Expected Chemical Shift (δ):

A single signal, a singlet, would be expected for the CF₃ group. The chemical shift is typically reported relative to an external standard like CFCl₃ (δ = 0 ppm). For trifluoroacetamide (B147638) derivatives, this signal often appears in the range of -70 to -80 ppm. The precise chemical shift is sensitive to the local electronic environment. nih.govrsc.org

Heteronuclear Overhauser Spectroscopy (HOESY) for Conformational Analysis

HOESY is a 2D NMR technique that detects through-space interactions between different types of nuclei, typically ¹H and another nucleus like ¹⁹F. This is particularly useful for determining the spatial arrangement and preferred conformation of molecules.

Application to Conformational Analysis:

In the case of this compound, a HOESY experiment could reveal spatial proximities between the fluorine atoms of the CF₃ group and nearby protons.

For instance, observing a cross-peak between the ¹⁹F signal of the CF₃ group and the ¹H signal of the N-methyl or benzylic protons would provide direct evidence for the preferred rotational conformation (E or Z) around the amide bond, indicating which groups are located on the same side of the molecule.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Molecular Ion: The molecular formula for this compound is C₁₀H₁₀F₃NO, which corresponds to a monoisotopic mass of approximately 217.07 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217.

Expected Fragmentation Patterns: Common fragmentation pathways for N-benzyl amides include cleavage of the benzylic C-N bond and the amide bond.

Benzylic Cleavage: A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the loss of the acetamide (B32628) side chain.

Alpha-Cleavage: Cleavage adjacent to the nitrogen could also lead to characteristic fragments.

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group (mass 69) could also be observed.

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.07872 |

| [M+Na]⁺ | 240.06066 |

| [M]⁺ | 217.07089 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorptions:

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group would be expected in the region of 1680-1720 cm⁻¹. The presence of the electronegative trifluoromethyl group would likely shift this band to a higher wavenumber compared to a typical N,N-disubstituted alkyl amide.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group would be anticipated in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretch: Absorptions for the aromatic C-H bonds would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions for the C-H bonds of the methylene and methyl groups would be found just below 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene (B151609) ring.

Table 4: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | Amide C=O Stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1300-1100 | Strong | C-F Stretch |

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and torsion angles for this compound, are not available in the current scientific literature. The determination of these parameters requires single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound cannot be performed without the crystallographic information file (CIF) obtained from X-ray diffraction data. Consequently, a quantitative and qualitative assessment of its intermolecular interactions, including the generation of 2D fingerprint plots and the percentage contributions of different atomic contacts, is not possible at this time.

Reactivity and Mechanistic Investigations of N Benzyl 2,2,2 Trifluoro N Methylacetamide

Role of the Trifluoromethyl Group in Reactivity

The trifluoromethyl (CF₃) group is a dominant feature in the molecular structure of N-Benzyl-2,2,2-trifluoro-N-methylacetamide, exerting a profound influence on its chemical reactivity. This group is characterized by its high electronegativity and potent electron-withdrawing nature. mdpi.com The presence of three fluorine atoms significantly polarizes the C-F bonds, which are among the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com

The primary effect of the CF₃ group on the reactivity of the amide is the pronounced increase in the electrophilicity of the adjacent carbonyl carbon. This strong inductive effect makes the carbonyl carbon more susceptible to nucleophilic attack compared to its non-fluorinated analogues. Furthermore, the trifluoromethyl group enhances the lipophilicity of the molecule, a property that can influence its interaction with nonpolar environments. mdpi.com The stability conferred by the CF₃ group is also a critical factor; it is generally resistant to chemical, thermal, and photochemical degradation. mdpi.com

| Bond Type | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C–F | 485.3 |

| C–H | 414.2 |

Amide Bond Reactivity and Functionalization

The carboxamide moiety is a fundamental building block in chemistry, known for its structural rigidity and general resistance to hydrolysis. scielo.br In this compound, the reactivity of the tertiary amide bond is significantly modulated by the trifluoroacetyl group.

Cleavage of the N(O)C–CF₃ Bond

The bond between the carbonyl carbon and the trifluoromethyl group, C(O)–CF₃, is a key site of reactivity. While the C-F bonds themselves are exceptionally stable, the C(O)–CF₃ bond can be cleaved under specific reaction conditions. For instance, reductive detrifluoromethylation protocols have been developed for C(sp²)–CF₃ bonds in other molecules, utilizing reagents like an alkoxide base and a silicon hydride species. nih.gov The cleavage of this bond is fundamental to the use of the trifluoroacetyl group as a protecting group in organic synthesis, as its removal is a necessary step. The high electrophilicity of the carbonyl carbon facilitates this cleavage by nucleophilic acyl substitution mechanisms. Various chemical and enzymatic methods have been explored for the cleavage of C-F bonds, which can sometimes be applied to defluorination strategies. nih.govrsc.org

Formation of C(O)–N and C(O)–O Bonds as Carbamoyl (B1232498) Surrogates

The formation of the C(O)–N bond in this compound is typically achieved through the acylation of N-benzylmethylamine with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride (B1165640). researchgate.netresearchgate.net The high reactivity of the anhydride is driven by the electron-withdrawing trifluoromethyl groups.

While not explicitly detailed in the literature for this specific compound, molecules containing a trifluoroacetyl group attached to a nitrogen or oxygen atom can act as effective acyl or carbamoyl surrogates. The trifluoromethyl group activates the carbonyl for transfer reactions. For example, related compounds like benzyl (B1604629) N-phenyl-2,2,2-trifluoroacetimidate are effective reagents for O-benzylation, which involves the formation of a C–O bond. researchgate.net This reactivity suggests that the trifluoroacetamide (B147638) moiety can serve as a precursor for the formation of other C(O)–N and C(O)–O bonds, transferring the trifluoroacetyl group to other nucleophiles.

Electrophilic and Nucleophilic Behavior

The electronic properties of this compound dictate its behavior as both an electrophile and, potentially, a nucleophile.

Electrophilic Character: The most significant electrophilic center in the molecule is the carbonyl carbon. The strong electron-withdrawing effect of the CF₃ group makes this carbon highly electron-deficient and thus a prime target for nucleophilic attack.

Nucleophilic Character: The nitrogen atom's lone pair is delocalized through resonance with the carbonyl group, which significantly reduces its nucleophilicity. However, nucleophilic character can be generated at the benzylic carbon. Studies on structurally similar compounds, such as N-benzylpyrene-1-carboxamide, have shown that the benzylic position can be deprotonated using a strong base to form a lithiated intermediate. mdpi.com This carbanion is a potent nucleophile that can react with various electrophiles. mdpi.com This suggests a potential pathway for functionalization at the benzylic position of this compound under basic conditions.

Computational Studies on Reaction Mechanisms and Conformation

Computational chemistry provides invaluable insights into the reaction mechanisms, conformational preferences, and electronic properties of molecules like this compound. nih.gov Theoretical studies, particularly those employing Density Functional Theory (DFT), are frequently used to complement experimental findings. researchgate.net These methods can model the hindered cis-trans rotation around the amide bond, a process that governs the conformational equilibrium of such compounds in solution. scielo.brresearchgate.net By calculating electrostatic potential maps, researchers can visualize the electronic distribution and predict reactivity trends. mdpi.com

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stereochemistry

DFT calculations are a powerful tool for detailed conformational analysis and understanding the stereochemistry of tertiary amides. researchgate.net For the related compound N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT studies have been performed to investigate its complex conformational landscape. scielo.brresearchgate.net These calculations typically use hybrid functionals like B3LYP or APFD in conjunction with basis sets such as 6-311+G(2d,p) and incorporate a polarizable continuum model (PCM) to simulate solvent effects. scielo.br

Such studies have successfully predicted the existence of multiple stable conformations arising from the restricted rotation around the N-C(O) bond, leading to distinct E (cis) and Z (trans) rotamers. scielo.brresearchgate.net The relative energies of these conformers can be calculated to determine the most abundant structures at equilibrium. The results from these theoretical calculations can then be correlated with experimental data, such as NMR chemical shifts, to provide a comprehensive understanding of the molecule's behavior in solution. scielo.br

| Computational Method | Basis Set | Most Stable Conformer | Predicted Abundance | Least Stable Conformer |

|---|---|---|---|---|

| B3LYP | 6-311+G(2d,p) | Ed | 29% - 62% | Ec |

| APFD | aug-cc-pVDZ | Zd | 26% - 29% | Ec |

Note: The data in this table pertains to N-benzyl-N-(furan-2-ylmethyl)acetamide and is presented as an illustrative example of the insights gained from DFT studies on structurally related amides.

Theoretical Examination of Alkaline Hydrolysis Mechanisms (general amide studies)

The alkaline hydrolysis of amides is a fundamental reaction in organic chemistry. Theoretical and computational studies have provided a detailed picture of the mechanistic pathways involved. The generally accepted mechanism for the base-catalyzed hydrolysis of amides proceeds through a multi-step process, which has been elucidated through electronic structure methods and quantum chemical calculations. researchgate.netscielo.br

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This is typically the first step in the process, leading to the formation of a tetrahedral intermediate. scielo.brnih.gov This intermediate is a key species on the reaction coordinate.

Computational models, often combining quantum chemical methods with statistical mechanics, have analyzed the subsequent steps in detail:

Formation of a Tetrahedral Intermediate: The hydroxide ion adds to the carbonyl group, breaking the C=O pi bond and forming a new C-OH single bond. The carbon atom changes from sp² to sp³ hybridization. scielo.br

Conformational Isomerization: The tetrahedral intermediate may undergo conformational changes. scielo.br

There has been considerable discussion and some conflicting reports in the scientific literature regarding which step is rate-limiting. nih.gov While early assumptions often pointed to the initial nucleophilic attack, numerous computational studies on various amides have found that the second energy barrier, associated with the cleavage of the carbon-nitrogen (C-N) bond, is often higher than the first. researchgate.netnih.gov This suggests that the breakdown of the tetrahedral adduct to products is frequently the rate-determining stage of the process. researchgate.net

The free energy profile calculated through these theoretical models generally shows satisfactory agreement with available experimental data for solution-phase reactions. scielo.br

Table 1: Key Stages in Theoretical Alkaline Hydrolysis of Amides

| Stage | Description | Key Intermediates/States | Common Rate-Determining Step? |

|---|---|---|---|

| 1. Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon. | Reactants -> Transition State 1 -> Tetrahedral Intermediate | No, often a lower energy barrier. nih.gov |

| 2. Intermediate Breakdown | The C-N bond of the tetrahedral intermediate cleaves. | Tetrahedral Intermediate -> Transition State 2 -> Products | Yes, often the higher energy barrier. researchgate.net |

Applications of N Benzyl 2,2,2 Trifluoro N Methylacetamide in Advanced Organic Synthesis

As a Building Block for Complex Fluorinated Molecules

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. N-Benzyl-2,2,2-trifluoro-N-methylacetamide serves as a key precursor in this context, providing a scaffold that contains both a benzyl (B1604629) group and a trifluoromethyl moiety.

This compound is utilized as an intermediate in the synthesis of various fluorinated organic compounds. chemimpex.com Its structure allows for modifications at several positions, enabling chemists to build molecular complexity while retaining the fluorine atoms. The compound's role as an intermediate is particularly noted in the preparation of molecules for the pharmaceutical and agrochemical industries, where fluorine incorporation is a common strategy to enhance efficacy and stability. chemimpex.com

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

| Molecular Formula | C10H10F3NO | uni.lu |

| Molecular Weight | 217.19 g/mol | uni.lu |

| Appearance | Colorless to yellowish liquid or solid | |

| Solubility | Soluble in most organic solvents (ether, alcohol, ketone) | |

| Melting Point | ~45-50 °C | |

| Boiling Point | ~180-185 °C |

The trifluoromethyl (CF3) group is of paramount importance in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. This compound carries the trifluoroacetyl group (CF3CO-), which contains the CF3 moiety. This functional group is crucial in synthetic pathways designed to produce molecules with enhanced bioactivity. chemimpex.com The presence of the trifluoromethyl group in precursors like this compound is an effective strategy for integrating this valuable motif into larger, more complex molecular architectures. chemimpex.com While the compound itself may not be a direct "trifluoromethylating" agent, it serves as a building block that ensures the retention of the CF3 group in the final product.

Intermediacy in the Preparation of Specific Amide Derivatives

In organic synthesis, the temporary modification of a functional group is a common strategy to prevent unwanted side reactions. The trifluoroacetyl group, due to its specific reactivity, can serve as a protecting group for amines. This compound can be seen in the context of protected amines, where the trifluoroacetyl moiety shields the nitrogen atom.

This compound is described as being useful as a protecting group for amino amides, which are employed in amination and hydroxylation reactions. The stability of the trifluoroacetamide (B147638) bond under certain conditions, followed by its selective cleavage under others, allows for the controlled unmasking of the amine. This intermediacy is crucial for multi-step syntheses where the reactivity of the N-benzyl-N-methylamine precursor needs to be modulated. The cleavage of amide bonds, particularly in the context of peptide synthesis where trifluoroacetic acid is often used, is a well-studied area, though conditions can be harsh and depend on the molecular structure. nih.gov

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. The synthesis of these ring systems often involves cycloaddition reactions or intramolecular cyclizations. N-benzylic heterocycles, in particular, are a common motif in drug candidates. nih.gov

While direct cycloaddition reactions using this compound are not extensively documented in the provided search results, compounds with similar structural motifs are known precursors for such transformations. For instance, N-benzyl groups can be part of azomethine ylide precursors, which undergo [3+2] cycloaddition reactions to form five-membered rings like pyrrolidines. The development of methods for the synthesis of N-heteroaryl-1,2,3-triazole-4-carbimidamides through cycloaddition highlights the broad utility of such reactions in creating complex heterocyclic systems. urfu.ru The potential for this compound to be chemically modified into a suitable precursor for these types of powerful, ring-forming reactions underscores its value as a synthetic building block.

Importance in the Synthesis of Molecules for Diverse Industrial Sectors

The utility of a chemical intermediate is often measured by its applicability in producing high-value molecules for various industries. This compound is a pertinent example of a compound with relevance in specialized, high-value chemical manufacturing.

The compound is explicitly identified as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its utility in these fields is largely attributed to the trifluoroacetyl functional group. chemimpex.com In drug development, incorporating fluorine can improve the stability, bioavailability, and binding affinity of active pharmaceutical ingredients. chemimpex.com Similarly, in the agrochemical sector, fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. researchgate.net this compound provides a reliable starting point for synthetic routes targeting novel, fluorinated bioactive molecules for these critical industries.

Role in the Preparation of Advanced Materials

Currently, detailed research findings specifically documenting the application of this compound in the preparation of advanced materials are not extensively available in publicly accessible scientific literature. While the related compound, N-Benzyl-2,2,2-trifluoroacetamide, is noted for its potential in material science for modifying polymer properties due to its trifluoroacetyl moiety, specific examples and research data for the N-methylated analogue are not provided in the search results. atomfair.com

The introduction of trifluoromethyl groups into polymers is a well-established strategy for enhancing material properties such as thermal stability, chemical resistance, and optical clarity. It is plausible that this compound could serve as a precursor or building block for creating fluorinated polymers with tailored characteristics. However, without specific studies, its precise role and the properties of any resulting materials remain hypothetical.

Further research and publication in this specific area are required to fully understand the potential of this compound in the development of advanced materials.

Derivatives and Analogs of N Benzyl 2,2,2 Trifluoro N Methylacetamide: Structure Reactivity Relationships

Synthesis of N-Benzyl-2,2,2-trifluoroacetamide and Related Compounds

The synthesis of N-Benzyl-2,2,2-trifluoroacetamide is most commonly achieved through the acylation of benzylamine (B48309). One established method involves the reaction of benzylamine with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net In this procedure, benzylamine is dissolved in a dry ether solvent, and trifluoroacetic anhydride is added. The resulting precipitate is then washed with aqueous sodium bicarbonate and water before being filtered and dried to yield the final product. researchgate.net This straightforward approach, a type of Friedel-Crafts acylation, provides a reliable route to the target compound. researchgate.net

N-Benzyl-2,2,2-trifluoroacetamide is a versatile intermediate in the synthesis of other fluorinated compounds. chemimpex.com Its trifluoroacetamide (B147638) functional group enhances reactivity and solubility in many organic solvents, making it a valuable component in the development of complex molecules. chemimpex.com

Another related class of compounds, benzyl (B1604629) N-phenyl-2,2,2-trifluoroacetimidates, has been developed as stable reagents for O-benzylation. These are prepared from benzyl alcohol and N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of sodium hydride (NaH). researchgate.net This reagent is noted for its stability and its ability to benzylate even sterically hindered alcohols. researchgate.net

Table 1: Synthesis Methods for N-Benzyl-2,2,2-trifluoroacetamide and Related Compounds

| Product | Reactants | Method | Reference |

| N-Benzyl-2,2,2-trifluoroacetamide | Benzylamine, Trifluoroacetic anhydride | Acylation | researchgate.net |

| Benzyl N-phenyl-2,2,2-trifluoroacetimidate | Benzyl alcohol, N-phenyl-2,2,2-trifluoroacetimidoyl chloride, NaH | Nucleophilic Substitution | researchgate.net |

N-Methyl-2,2,2-trifluoroacetamide and its Derivatives

N-Methyl-2,2,2-trifluoroacetamide is a foundational structure for several important derivatizing reagents used in chemical analysis. These derivatives are prized for their ability to create volatile and stable products suitable for techniques like gas chromatography-mass spectrometry (GC-MS).

One prominent derivative is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thomassci.com MSTFA is a silylating agent used to form volatile derivatives of compounds with active hydrogen atoms. google.com Its synthesis can be achieved by reacting N-methyltrifluoroacetamide with N,O-bis(trimethylsilyl) acetamide (B32628) (BSA). google.comchemicalbook.com The reaction mixture is typically heated, and the product is then isolated by fractional distillation. chemicalbook.com This method is advantageous as it avoids the formation of byproduct salts that require filtration. google.com

Another key derivative is N-Methyl-bis(trifluoroacetamide) (MBTFA). covachem.com As a member of the perfluoroacid anhydride family, MBTFA is highly reactive toward primary and secondary amines, as well as hydroxyl and thiol groups, under mild conditions. covachem.com The resulting trifluoroacetylated derivatives are volatile and show high sensitivity with electron capture detectors (ECD). covachem.com

Table 2: Key Derivatives of N-Methyl-2,2,2-trifluoroacetamide

| Derivative Name | Acronym | Formula | Primary Use | Reference |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | C6H12F3NOSi | Silylating agent for GC-MS | thomassci.com |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | C5H3F6NO2 | Trifluoroacetylating reagent | covachem.com |

Structure-Reactivity Correlations in Substituted Trifluoroacetamides

The reactivity of trifluoroacetamides is intrinsically linked to their three-dimensional structure, particularly the conformation around the amide bond. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties and steric environment of the molecule.

Recent studies have employed Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational properties of tertiary trifluoroacetamides. acs.org For N-alkyl-N-aryl tertiary acetamides, the E-form is generally preferred. acs.org In certain dibenzoazepine and benzodiazepine (B76468) derivatives containing a trifluoroacetamide moiety, researchers observed through-space spin-spin couplings between protons and the fluorine atoms of the trifluoromethyl group. acs.org These couplings, confirmed by 1H–19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments, are indicative of specific spatial arrangements and helped to elucidate the preference for the E-amide conformation. acs.org The accuracy of these NMR-based conformational analyses was further supported by X-ray structural analysis and Density Functional Theory (DFT) calculations. acs.org

The principles of structure-reactivity correlations, such as those described by the Swain-Scott and Edwards models, can be applied to understand the reactions of these compounds. nih.gov For example, in bimolecular nucleophilic substitution (SN2) reactions of structurally related chloroacetanilides, reactivity was shown to have a pronounced dependence on the substrate's polarizability. nih.gov This suggests that for trifluoroacetamides, the polarizability imparted by the trifluoromethyl group and the aryl/alkyl substituents will be a key factor in determining their reactivity towards nucleophiles. The electron-withdrawing nature of the CF3 group generally activates the carbonyl carbon for nucleophilic attack.

Fluorinated Amides with Modified Alkyl or Aryl Groups

Modifying the alkyl or aryl groups attached to the nitrogen atom in fluorinated amides opens avenues for diverse reactivity and the synthesis of complex molecular architectures. The nature of these substituents can dictate the outcome of chemical transformations.

One innovative synthetic pathway involves the silver-catalyzed cascade reaction of conjugated N-arylsulfonylated amides with fluorinated sulfinate salts. nih.govacs.org This reaction proceeds via a fluoroalkylation, followed by an aryl migration and extrusion of sulfur dioxide. acs.org Research has shown that the substituent on the amide nitrogen (R2) influences the reaction's efficiency. For instance, when the R2 group was changed from an alkyl group to a hydrogen atom, the yield decreased. acs.org When R2 was a benzyl group, the desired α-aryl-β-trifluoromethyl amide product was obtained in good yield. acs.org This highlights how modification of the N-substituent directly impacts the reactivity and outcome of the radical cascade reaction.

Furthermore, a one-pot method for synthesizing various fluorinated amides, hydroxamic acids, and thioamides has been developed starting from nitrosoarenes. acs.orgnih.gov This process involves an N-perfluoroalkylation of the nitrosoarene, which forms a labile N-perfluoroalkylated hydroxylamine (B1172632) intermediate. acs.org Subsequent controlled functionalization of this intermediate allows for the synthesis of a diverse range of fluorinated amide derivatives with modified aryl groups, underscoring the versatility of fluorinated amine intermediates in synthetic chemistry. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of N-aryl trifluoroacetamides is undergoing significant evolution, with a focus on improving efficiency, sustainability, and substrate scope. Traditional methods, such as the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640), are effective but newer strategies are being explored to overcome limitations. researchgate.net

Future research is trending towards innovative activation and coupling strategies. A notable development is the mechanochemical defluorinative arylation of trifluoroacetamides. nih.govacs.org This solvent-free approach utilizes mechanical force to drive reactions, offering a greener alternative to conventional solution-phase synthesis. Another promising area is the development of transition-metal-free coupling reactions, which avoid the cost and potential toxicity of metal catalysts. researchgate.net

Furthermore, continuous-flow synthesis is emerging as a powerful tool for the production of trifluoromethylated heterocycles from trifluoroacetic acid or anhydride precursors. acs.org This technology allows for precise control over reaction parameters, enhanced safety for exothermic processes, and facile scalability, which is crucial for industrial applications. acs.orgpharmtech.com

Table 1: Comparison of Synthetic Methodologies for Trifluoroacetamides

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Traditional Acylation | Use of trifluoroacetic anhydride or related acylating agents. researchgate.net | Well-established, reliable for many substrates. |

| Mechanochemistry | Solvent-free, nickel-catalyzed C-CF3 bond activation. nih.govacs.org | Environmentally friendly, access to diverse aromatic amides. nih.govacs.org |

| Transition-Metal-Free Coupling | Base-promoted reaction using reagents like 1,1-dibromo-3,3,3-trifluoroacetone. researchgate.net | Avoids residual metal contamination, cost-effective. researchgate.net |

| Continuous-Flow Synthesis | Automated, scalable process for alkylation-cyclization. acs.org | Improved safety, high throughput, and consistency. acs.org |

Advanced Mechanistic Insights via Computational and Experimental Synergy

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of N-Benzyl-2,2,2-trifluoro-N-methylacetamide is crucial for optimizing existing protocols and discovering new transformations. The synergy between computational modeling and experimental studies is proving indispensable in this regard.

Density Functional Theory (DFT) calculations are being employed to elucidate the complex pathways of chemical reactions. For instance, computational studies on the gas-phase decomposition of related N-diacetamides have helped identify different potential reaction mechanisms, highlighting the significant influence of substituents on the nitrogen atom. mdpi.com Similarly, combined experimental and computational approaches have been used to determine the concerted SNAr-like pathway for the reaction of fluoroarenes with organometallic reagents, clarifying the roles of nucleophilic and electrophilic centers. nih.gov

These theoretical insights guide experimental design, helping chemists to select optimal conditions, catalysts, and substrates. Future work will likely involve more sophisticated computational models to predict reactivity, regioselectivity, and stereoselectivity with even greater accuracy, accelerating the development of new synthetic methods.

Exploration of New Applications as Synthetic Reagents or Intermediates

This compound and its derivatives are well-established as valuable intermediates in organic synthesis, particularly as protecting groups for amines and as precursors to fluorinated bioactive molecules. atomfair.com The trifluoroacetyl group enhances the metabolic stability and bioavailability of parent compounds, making it a privileged moiety in drug discovery. atomfair.comchemimpex.com

Emerging research aims to expand the role of these compounds beyond their current applications. One area of exploration is their use in novel C-C bond-forming reactions. The activation of the robust C-CF3 bond, as demonstrated in defluorinative arylation reactions, opens the door to using the trifluoroacetamide (B147638) group as a convertible handle for introducing other functionalities. nih.govacs.org

Moreover, related N-aryl trifluoroacetimidates have been developed as stable and effective reagents for O-benzylation reactions, showcasing the potential for trifluoroacetamide-derived structures to act as powerful synthetic tools in their own right. researchgate.net Future investigations will likely uncover new modes of reactivity, enabling the use of these compounds in a wider array of complex molecular constructions.

Design of Next-Generation Fluorinated Building Blocks

The demand for novel fluorinated building blocks for drug discovery and materials science is insatiable. nih.govnih.gov The trifluoromethyl group is one of the most important fluorine-containing substituents due to its profound effects on lipophilicity, metabolic stability, and binding affinity. this compound serves as a precursor to molecules that are part of this critical chemical space.

Future research is focused on using the trifluoroacetamide scaffold to create more complex and functionally diverse building blocks. This involves developing synthetic routes to introduce additional points of diversity onto the benzyl (B1604629) ring or the N-methyl group. The development of new trifluoromethylating reagents with varied reactivity—encompassing electrophilic, radical, and nucleophilic pathways—will further empower chemists to incorporate the CF3 group into a broader range of molecular architectures. researchgate.netnih.govacs.org

The strategic design of these next-generation building blocks will be guided by the needs of medicinal chemistry, focusing on structures that can access novel biological targets or exhibit improved pharmacokinetic profiles. nih.govhalocarbonlifesciences.com The ultimate goal is to expand the accessible chemical space for fluorinated compounds, providing researchers with a richer palette of tools for innovation. researchgate.net

Table 2: Key Fluorinated Groups in Modern Drug Design

| Fluorinated Group | Common Precursor/Reagent Type | Desired Properties in Molecules |

|---|---|---|

| Trifluoromethyl (-CF3) | Trifluoroacetic acid derivatives, Togni reagents, Langlois reagent. researchgate.nethalocarbonlifesciences.com | Increased lipophilicity, metabolic stability, binding affinity. |

| Difluoromethyl (-CHF2) | Zinc difluoromethanesulfinate (DFMS). pharmtech.com | Bioisostere for hydroxyl or thiol groups, modulates pKa. |

| Trifluoromethoxy (-OCF3) | Hypervalent iodine reagents. mdpi.com | Highly lipophilic, metabolically stable, conformationally distinct. |

| N-Trifluoromethyl (-NCF3) | Togni reagents. nih.gov | Alters electronic properties and metabolic profile of amines. |

Q & A

Q. What is the synthetic route for N-Benzyl-2,2,2-trifluoro-N-methylacetamide, and what analytical methods confirm its purity?

The compound is synthesized via Friedel-Crafts acylation, where benzylamine reacts with trifluoroacetic anhydride (TFAA). The product is crystallized, and purity is confirmed using single-crystal X-ray diffraction (XRD) to resolve its structure (melting point: 76°C). Analytical techniques like NMR and mass spectrometry are recommended for validation .

Q. How is molecular docking employed to study this compound’s interaction with target proteins?

Molecular docking uses AutoDock Tools (ADT) and Autodock 4.2.5.1. The ligand (N-benzyl-2,2,2-trifluoroacetamide) is prepared in PDBQT format, and proteins like AmpC β-lactamase (PDB:1KE4) are treated as rigid bodies. A Lamarckian genetic algorithm (LGA) with 150 individuals and 10 generations is applied for conformational sampling. Clustering based on root-mean-square deviation (RMSD) identifies the most stable binding pose .

Q. What standard assays evaluate its antioxidant activity, and how are results interpreted?

Antioxidant capacity is assessed via:

- DPPH assay : Measures radical scavenging (IC₅₀ values).

- CUPRAC assay : Quantifies cupric ion reduction (absorbance at 450 nm).

- FRAP assay : Determines Fe³⁺→Fe²⁺ reduction (absorbance at 593 nm).

- Phosphomolybdenum assay : Evaluates total antioxidant capacity (absorbance at 695 nm). Results are compared to ascorbic acid (AA) as a reference. For example, the compound showed 1.352 mM Fe²⁺/g in FRAP, outperforming AA in reducing power .

Advanced Research Questions

Q. How can contradictory antioxidant data (e.g., higher FRAP but lower DPPH activity vs. AA) be resolved methodologically?

Contradictions arise from assay-specific mechanisms: FRAP measures reducing capacity, while DPPH reflects radical scavenging. To resolve discrepancies:

Q. What parameters optimize molecular docking simulations for this compound, and how do they impact binding energy predictions?

Key parameters include:

- Grid size : Adjusted to encompass active sites (e.g., 60×60×60 Å for AmpC β-lactamase).

- Mutation rate : Set to 0.02 to balance exploration/exploitation in LGA.

- Cluster analysis : RMSD thresholds (e.g., 2.0 Å) ensure conformational diversity. Lower binding energies (e.g., −8.5 kcal/mol) correlate with stronger inhibition, validated by in vitro assays .

Q. How is cytotoxic activity against A549 lung adenocarcinoma cells quantified, and what statistical rigor ensures reliability?

Cytotoxicity is measured via MTT assay, reporting % viability and IC₅₀ values (e.g., 54.7% at 100 µg/mL). Statistical validation includes:

- Triplicate experiments with Duncan’s multiple range test (SPSS 11.5, p < 0.05).

- Dose-dependent response curves to confirm trend significance.

- Comparison to positive controls (e.g., streptomycin for antibacterial activity) .

Q. What computational strategies reconcile docking results with experimental bioactivity data?

Post-docking analyses include:

- Binding mode visualization (PyMOL) to identify key residues (e.g., hydrogen bonds with Ser64 in AmpC β-lactamase).

- Molecular dynamics simulations (e.g., 100 ns trajectories) to assess complex stability.

- Free energy calculations (MM-PBSA/GBSA) to refine binding affinity predictions .

Methodological Notes

- Data Contradictions : Address assay-specific biases by integrating orthogonal techniques (e.g., SPR for binding kinetics alongside docking).

- Statistical Rigor : Use non-parametric tests (e.g., Kruskal-Wallis) if data violates normality assumptions .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.